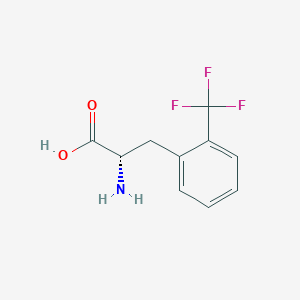

L-2-Trifluoromethylphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

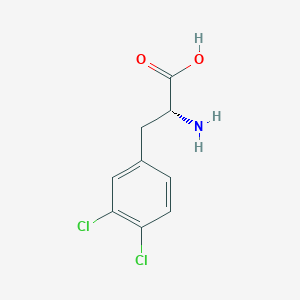

L-2-Trifluoromethylphenylalanine (L-2-TFMP) is an amino acid derivative with a unique trifluoromethyl functional group. It is an important tool in synthetic organic chemistry and has a wide range of applications in the pharmaceutical, biochemical, and biotechnological fields. L-2-TFMP has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and non-peptide compounds. It is also a useful reagent in peptide synthesis and other organic reactions.

Scientific Research Applications

1. Biocatalysis and Metabolic Engineering

L-2-Trifluoromethylphenylalanine and its analogs play a significant role in biocatalysis and metabolic engineering. For instance, NADPH-dependent homophenylalanine dehydrogenase has been developed by engineering the NADPH-dependent glutamate dehydrogenase from Escherichia coli for the bioconversion of the keto acid precursor 2-oxo-4-phenylbutyric acid (2-OPBA) into L-homophenylalanine. This process is pivotal for the production of L-homophenylalanine as a versatile pharmaceutical intermediate, showcasing the potential of L-2-Trifluoromethylphenylalanine analogs in enzyme-catalyzed reactions and metabolic engineering of whole-cell biocatalysis (Li & Liao, 2014).

2. Protein-small Molecule Interactions

Studies on protein-small molecule interactions involving L-2-Trifluoromethylphenylalanine derivatives, such as N-trifluoroacetyl-D-(and L-)-p-fluorophenylalanine, have provided insights into the molecular details of enzyme-inhibitor interactions. Magnetic resonance studies have shed light on the binding constants and the molecular interactions within the active sites of enzymes like α-chymotrypsin, indicating the potential applications of these compounds in understanding and modulating enzyme functions (Gammon, Smallcombe, & Richards, 1972).

3. Amino Acid Transport and Drug Delivery

L-2-Trifluoromethylphenylalanine and its related compounds are significant in studying amino acid transport mechanisms. For instance, the L-type amino acid transporter 1 (LAT1) mediates the transport of aromatic amino acid derivatives including L-dopa, a derivative of phenylalanine. Understanding the mechanisms of substrate recognition by LAT1, which is responsible for the permeation of amino acid-related drugs through the plasma membrane, is crucial for the development of new drug delivery systems and therapeutic agents (Uchino et al., 2002).

Mechanism of Action

Target of Action

The primary target of 2-Trifluoromethyl-L-Phenylalanine is the Tyrosine-tRNA ligase in humans . This enzyme plays a crucial role in protein synthesis by attaching the amino acid tyrosine to the appropriate tRNA molecule .

Mode of Action

2-Trifluoromethyl-L-Phenylalanine interacts with its target, the Tyrosine-tRNA ligase, by mimicking the natural substrate of the enzyme, L-phenylalanine .

Biochemical Pathways

protein synthesis pathway . By interacting with Tyrosine-tRNA ligase, it may disrupt the normal process of tyrosine incorporation into proteins, potentially leading to altered protein function or expression .

Result of Action

Given its interaction with Tyrosine-tRNA ligase, it may lead to changes in protein synthesis, potentially affecting cellular functions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

properties

IUPAC Name |

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375803 |

Source

|

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-2-Trifluoromethylphenylalanine | |

CAS RN |

119009-47-1 |

Source

|

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.